molecular formula C15H23NO2 B2372534 Tert-butyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate CAS No. 2248184-09-8

Tert-butyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate

Cat. No.: B2372534
CAS No.: 2248184-09-8
M. Wt: 249.354
InChI Key: HGUJNHAIEBPLAY-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate is an organic compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of an amino group and a dimethylphenyl group attached to a propanoate backbone. It is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The amino group is introduced through a subsequent amination reaction using appropriate reagents such as ammonia or amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction parameters, leading to higher yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino esters.

Scientific Research Applications

Tert-butyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3R)-3-amino-3-phenylpropanoate: Lacks the dimethyl substitution on the phenyl ring.

    Tert-butyl (3R)-3-amino-3-(4-methylphenyl)propanoate: Has a single methyl substitution on the phenyl ring.

Uniqueness

Tert-butyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

tert-butyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-10-7-6-8-12(11(10)2)13(16)9-14(17)18-15(3,4)5/h6-8,13H,9,16H2,1-5H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUJNHAIEBPLAY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(CC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](CC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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